molecular formula C11H10F2N2O3 B13051113 Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13051113
M. Wt: 256.21 g/mol
InChI Key: VPFNICNPIYFDMI-UHFFFAOYSA-N
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Description

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 6-position with a difluoromethoxy group and at the 3-position with an ethyl ester. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and enzymes.

Properties

Molecular Formula

C11H10F2N2O3

Molecular Weight

256.21 g/mol

IUPAC Name

ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H10F2N2O3/c1-2-17-10(16)8-5-14-15-6-7(18-11(12)13)3-4-9(8)15/h3-6,11H,2H2,1H3

InChI Key

VPFNICNPIYFDMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Cyclization Approaches

The most common approach to pyrazolo[1,5-a]pyridines involves:

  • [3+2] Cycloaddition : Intermolecular cycloaddition of N-iminopyridinium ylides with alkynes or alkenes to form the fused ring system. This method allows for diverse substitution patterns but requires careful control of reaction conditions to favor the desired regioisomer.

  • Cross-Dehydrogenative Coupling (CDC) : Reaction between N-amino-2-iminopyridines and β-ketoesters or β-diketones under oxidative conditions to directly form substituted pyrazolo[1,5-a]pyridines in a single step. This environmentally friendly method offers good yields and functional group tolerance.

Introduction of the Difluoromethoxy Group

Site-Selective Functionalization at C6

The difluoromethoxy substituent at the 6-position is generally introduced via:

  • Cross-coupling Reactions : Starting from a 6-halogenated pyrazolo[1,5-a]pyridine intermediate (e.g., 6-bromo or 6-chloro derivative), the difluoromethoxy group can be installed using palladium-catalyzed cross-coupling with difluoromethoxy reagents or via nucleophilic aromatic substitution under appropriate conditions.

  • Regioselective Sonogashira or Suzuki–Miyaura Couplings : Stepwise site-selective cross-coupling reactions allow the introduction of various substituents at the 6-position, including alkynyl or aryl groups, which can be further transformed into difluoromethoxy groups by subsequent functional group manipulations.

Esterification at the 3-Position

The ethyl carboxylate group at position 3 is typically introduced by:

  • Using β-ketoesters or ethyl acetoacetate derivatives as starting materials in the cyclization step, which directly incorporate the ester functionality into the pyrazolo[1,5-a]pyridine ring during ring formation.

  • Alternatively, post-cyclization esterification can be performed by reacting the corresponding carboxylic acid derivative with ethanol under acidic conditions or via esterification reagents.

Representative Preparation Method

A typical synthetic sequence based on literature and patent disclosures is as follows:

Step Description Conditions Yield/Notes
1 Synthesis of 6-halogenated pyrazolo[1,5-a]pyridine-3-carboxylate intermediate Cyclization of N-amino-2-iminopyridine with β-ketoester in ethanol with acetic acid under oxygen atmosphere at 130°C for 18 h Moderate to good yield (30-70%)
2 Palladium-catalyzed cross-coupling with difluoromethoxy source PdCl2(dppf), potassium acetate, bis(pinacolato)diboron, argon atmosphere, 85-100°C, 16-64 h High regioselectivity at C6
3 Purification Column chromatography, recrystallization High purity product
4 Preparation of stock solutions for research use Dissolution in DMSO or other solvents with heating and sonication to improve solubility Stability varies with storage temperature

Detailed Research Findings and Notes

  • Regioselectivity : Computational and experimental studies confirm that cross-coupling reactions proceed preferentially at the 6-position due to electronic and steric factors, enabling selective difluoromethoxy substitution.

  • Reaction Conditions : The use of palladium catalysts with specific ligands (e.g., dppf) and bases like potassium acetate is critical to achieve high yields and selectivity in the difluoromethoxy installation step.

  • Solubility and Stability : The final compound shows moderate solubility in organic solvents. Stock solutions are recommended to be prepared fresh or stored at -80°C to maintain stability for up to 6 months.

  • Environmental Considerations : The CDC approach for ring construction is noted for its environmentally friendly profile, avoiding heavy metal reagents and harsh conditions.

Summary Table of Key Preparation Steps

Stage Reagents/Materials Reaction Type Conditions Outcome
Pyrazolo[1,5-a]pyridine core formation N-amino-2-iminopyridine + β-ketoester Cross-Dehydrogenative Coupling EtOH, AcOH, O2, 130°C, 18 h Substituted pyrazolo[1,5-a]pyridine-3-carboxylate
Halogenation (if needed) Halogenating agent (e.g., NBS) Electrophilic substitution Standard conditions 6-Halogenated intermediate
Difluoromethoxy introduction Difluoromethoxy reagent, Pd catalyst, base Pd-catalyzed cross-coupling 85-100°C, inert atmosphere Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Purification Column chromatography - - Pure target compound

Chemical Reactions Analysis

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position critically influences solubility, lipophilicity, and reactivity. Key analogs include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate -OCHF₂ C₁₁H₁₀F₂N₂O₃ 256.21 High metabolic stability, moderate logP
Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate -Br, -CH₃ (Position 7) C₁₁H₁₁BrN₂O₂ 283.12 Reactive (Br as leaving group), higher logP
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate -CN C₁₁H₉N₃O₂ 215.21 High polarity, low solubility in lipids
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate -CH₃ (Position 5) C₁₁H₁₂N₂O₂ 204.23 Increased steric bulk, lower reactivity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CN, -OCHF₂): Enhance polarity and reduce logP compared to alkyl substituents (-CH₃). The difluoromethoxy group balances metabolic stability and lipophilicity better than bromo or cyano groups .
  • Halogen Substituents (e.g., -Br) : Increase molecular weight and reactivity (e.g., Suzuki coupling), but may reduce solubility .
Spectroscopic Differentiation
  • ¹H-NMR : The difluoromethoxy group splits adjacent proton signals (e.g., pyridine-H) into doublets (²JHF ~50 Hz), unlike singlets for methoxy or methyl groups .
  • IR Spectroscopy: Difluoromethoxy shows C-F stretches at 1100–1200 cm⁻¹, absent in non-fluorinated analogs .

Biological Activity

Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolo-pyridine framework, which contributes to its biological activity. The presence of difluoromethoxy and carboxylate groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases, including p38 MAP kinase, which plays a crucial role in inflammatory responses and autoimmune diseases. Compounds that modulate this pathway can significantly reduce cytokine production, such as TNFα and IL-1β, thereby providing therapeutic benefits in conditions like arthritis .
  • Antitumor Activity : Research indicates that pyrazolo[1,5-a]pyridine derivatives may exhibit antitumor properties by interfering with signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can selectively inhibit tumor growth in various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
p38 MAP Kinase InhibitionReduces cytokine production
Antitumor ActivityInhibits growth in cancer cell lines
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines
Selective PDE InhibitionModulates signaling pathways

Case Studies

  • In Vivo Studies on Inflammation : A study investigated the effects of a structurally similar pyrazolo compound on an adjuvant-induced arthritis model. The results indicated significant reductions in joint inflammation and pain, correlating with decreased levels of pro-inflammatory cytokines .
  • Antitumor Efficacy : Another investigation focused on the antitumor potential of pyrazolo derivatives. The results demonstrated that these compounds could effectively inhibit cell proliferation in various cancer types through multiple mechanisms, including apoptosis induction and cell cycle arrest .

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